Acetic acid;hexa-3,5-dien-1-ol
CAS No.: 36206-75-4
Cat. No.: VC19668909
Molecular Formula: C8H14O3
Molecular Weight: 158.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 36206-75-4 |
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Molecular Formula | C8H14O3 |
Molecular Weight | 158.19 g/mol |
IUPAC Name | acetic acid;hexa-3,5-dien-1-ol |
Standard InChI | InChI=1S/C6H10O.C2H4O2/c1-2-3-4-5-6-7;1-2(3)4/h2-4,7H,1,5-6H2;1H3,(H,3,4) |
Standard InChI Key | URKJNJMQMVCLHD-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)O.C=CC=CCCO |
Introduction
Structural and Chemical Properties
Molecular Composition and Isomerism
The molecular formula of acetic acid;hexa-3,5-dien-1-ol is inferred as C₈H₁₂O₂, derived from the combination of hexa-3,5-dien-1-ol (C₆H₁₀O) and acetic acid (C₂H₄O₂). Key structural features include:
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Conjugated diene system: The 3,5-diene arrangement enables π-orbital overlap, facilitating cycloaddition and electrophilic reactions.
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Acetylated hydroxyl group: The ester linkage at the C1 position modifies solubility and stability compared to the parent alcohol .
Table 1: Hypothesized Physicochemical Properties
Property | Value | Source Analog |
---|---|---|
Molecular Weight | 140.18 g/mol | |
Boiling Point | ~257°C (estimated) | |
Density | 0.908–1.12 g/cm³ | |
LogP | 1.34–1.50 |
Spectroscopic Characterization
While direct spectral data for acetic acid;hexa-3,5-dien-1-ol are unavailable, analogous compounds such as (E)-hexa-3,5-dien-1-ol (CAS 73670-87-8) and (S,Z)-1,4-bis(benzyloxy)hexa-3,5-dien-2-ol provide benchmarks:
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¹H NMR: Expected resonances for vinyl protons (δ 5.2–6.0 ppm), acetyl methyl (δ 2.0–2.1 ppm), and hydroxyl-proximal methylene (δ 3.5–4.5 ppm) .
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IR Spectroscopy: Strong absorption bands for ester C=O (~1740 cm⁻¹) and conjugated diene C=C (~1650 cm⁻¹) .
Synthetic Pathways and Optimization
Esterification of Hexa-3,5-dien-1-ol
The most straightforward route involves acetylation of hexa-3,5-dien-1-ol using acetic anhydride or acetyl chloride. For example, the synthesis of 1-acetoxy-3,5-cycloheptadien (CAS 29207-42-9) employs acetic acid and cyclohepta-3,5-dien-1-ol under acid catalysis . Similar conditions could yield the target compound, though steric effects from the linear diene may necessitate modified reaction times or temperatures.
Wittig and Cross-Metathesis Approaches
Advanced methods leverage olefin-forming reactions. The Wittig reaction, as demonstrated in the synthesis of (S,Z)-1,4-bis(benzyloxy)hexa-3,5-dien-2-ol, offers stereocontrol over the diene geometry . Additionally, cross-metathesis with catalysts like Hoveyda–Grubbs second-generation could introduce functional groups or extend the carbon chain (e.g., coupling with cis-1,4-diacetoxy-2-butene) .
Table 2: Comparative Synthetic Routes
Method | Yield (%) | Stereoselectivity | Key Challenges |
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Direct Esterification | 60–75 | Low | Competing polymerization |
Wittig Reaction | 80–90 | High (Z/E control) | Phosphorus byproduct removal |
Cross-Metathesis | 65–85 | Moderate | Catalyst cost |
Stability and Reactivity Profiles
Thermal and Oxidative Degradation
The conjugated diene system renders the compound susceptible to Diels-Alder reactions at elevated temperatures. For instance, analogs like (E)-2,6-dimethylocta-1,5,7-trien-3-yl acetate (CAS 61931-78-0) decompose above 250°C, releasing acetic acid and forming polyene byproducts . Antioxidants or inert atmospheres are recommended during storage.
Electrophilic Additions
The electron-rich diene readily undergoes halogenation, epoxidation, and hydrohalogenation. In studies of 1,3-diene systems, bromination at the central double bond predominates, yielding 1,2-dibromo derivatives .
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